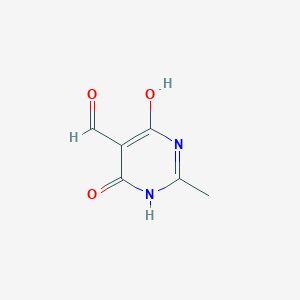

4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde, also known as 2-Methyl-4,6-pyrimidinediol, is a chemical compound with the empirical formula C5H6N2O2 . It is used in the preparation of 4,6-dichloro-2-methyl-pyrimidine .

Synthesis Analysis

The synthesis of 4,6-Dihydroxy-2-methylpyrimidine has been carried out by the condensation of acetamidinium chloride and diethyl malonate in absolute methanol and further acidified by hydrochloric acid . It has also been synthesized from reaction between acetamidine hydrochloride and diethyl malonate in the presence of methoxide in CH3OH or ethoxide in CH3CH2OH .Molecular Structure Analysis

The molecular structure of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde can be represented by the SMILES stringCc1nc(O)cc(O)n1 . The InChI code for the compound is 1S/C5H6N2O2/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9) . Chemical Reactions Analysis

The compound has been used in the preparation of azo derivatives through a diazo coupling reaction . The effects of solvent, acid–base, and temperature on the absorption spectra of the dyes were investigated .Physical And Chemical Properties Analysis

4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde is a solid at room temperature . It has a molecular weight of 154.13 . The compound should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

Precursor for High Explosives

“4,6-Dihydroxy-2-methylpyrimidine” is an important precursor used in the preparation of high explosives . The specific explosive materials derived from this compound are not detailed, but its role as a precursor indicates its significance in the field of explosive materials.

Pharmaceutical Applications

This compound is also used in the pharmaceutical industry . It serves as a precursor to many important compounds known to be active as anticancer agents . This suggests its potential in the development of new treatments for cancer.

Synthesis of Azo Dyes

The compound is used in the synthesis of azo dyes . Azo dyes are a type of dye that contain an azo group (-N=N-) as part of their molecular structure. These dyes are particularly important in non-textile applications.

Preparation of 4,6-Dichloro-2-Methyl-Pyrimidine

“4,6-Dihydroxy-2-methylpyrimidine” is used in the preparation of "4,6-dichloro-2-methyl-pyrimidine" . The specific applications of “4,6-dichloro-2-methyl-pyrimidine” are not detailed, but its synthesis from “4,6-Dihydroxy-2-methylpyrimidine” indicates the latter’s importance in chemical synthesis.

Spectroscopic Investigation

The compound is used in spectroscopic investigations . In a study, the effects of solvent, acid-base, and temperature on the absorption spectra of the dyes were investigated . This suggests its potential use in the study of chemical properties and reactions.

Safety and Hazards

The compound is classified under GHS07 for safety. It has hazard statements H302-H315-H319-H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

作用機序

Target of Action

4,6-Dihydroxy-2-methylpyrimidine (DHMP), a derivative of pyrimidines, is known to be biologically active . It serves as a precursor to many important compounds, including those known to be active as anticancer agents . It has also been used in patented studies . .

Mode of Action

It is known that dhmp can be used to prepare novel pyrimidine azo dyes through a diazo coupling reaction . These dyes exist in hydrazon tautomeric forms .

Biochemical Pathways

It is known that dhmp is involved in the synthesis of various important compounds, including anticancer agents .

Result of Action

It is known that dhmp and its derivatives have potential applications in the development of new anticancer medicines .

Action Environment

It is known that the absorption spectra of the dyes prepared from dhmp show positive solvatochromism in chloroform and glacial acetic acid .

特性

IUPAC Name |

4-hydroxy-2-methyl-6-oxo-1H-pyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-3-7-5(10)4(2-9)6(11)8-3/h2H,1H3,(H2,7,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVSBYJDLSIFGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1,2,4-triazole-3-carboxamide](/img/no-structure.png)